c-Met-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

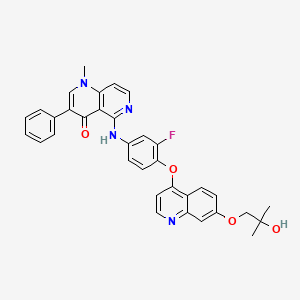

C34H29FN4O4 |

|---|---|

Molecular Weight |

576.6 g/mol |

IUPAC Name |

5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-1-methyl-3-phenyl-1,6-naphthyridin-4-one |

InChI |

InChI=1S/C34H29FN4O4/c1-34(2,41)20-42-23-10-11-24-27(18-23)36-16-14-29(24)43-30-12-9-22(17-26(30)35)38-33-31-28(13-15-37-33)39(3)19-25(32(31)40)21-7-5-4-6-8-21/h4-19,41H,20H2,1-3H3,(H,37,38) |

InChI Key |

XSKIQQGAWQLRPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5C)C6=CC=CC=C6)F)O |

Origin of Product |

United States |

Foundational & Exploratory

c-Met-IN-12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor. This guide details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Compound Properties

This compound, also referred to as compound 4r in its primary publication, is an orally active and selective inhibitor of the c-Met kinase.[1] It has demonstrated significant anti-tumor efficacy in preclinical models, making it a compound of interest for cancer research and drug development.[1]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented below. The exact molecular formula and weight are derived from its chemical structure as reported in the primary literature.

| Property | Value | Reference |

| IUPAC Name | 1-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-5-((4-fluorophenyl)amino)-3-phenyl-1,6-naphthyridin-2(1H)-one | Xu H, et al. (2020) |

| Molecular Formula | C43H32FN5O4 | Calculated |

| Molecular Weight | 705.75 g/mol | Calculated |

| CAS Number | 2426675-70-7 | [1] |

| c-Met IC50 | 10.6 nM | [1] |

| Kinase Selectivity | High inhibitory effects (>80% at 1 µM) against AXL, Mer, and TYRO3 | [1] |

| In Vivo Efficacy | 93% tumor growth inhibition in a U-87MG xenograft model (45 mg/kg, oral, daily) | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a type II inhibitor, binding to the ATP-binding site of the c-Met kinase domain in its inactive conformation.[2] The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a known driver in numerous cancers.[3][4]

Key downstream pathways activated by c-Met include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[5][6]

-

PI3K-AKT-mTOR Pathway: Promotes cell survival and growth while inhibiting apoptosis.[5][6]

-

STAT Pathway: Activated by JAK or SRC kinases, leading to the transcription of genes involved in proliferation and survival.[5]

This compound effectively blocks the kinase activity, thereby inhibiting these downstream signaling cascades and suppressing tumor growth.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process as described by Xu H, et al. (2020). The core structure is a 1,6-naphthyridinone scaffold. A key step is the coupling of a substituted phenylamino group at the C5 position and a phenyl group at the C3 position, followed by N-arylation with a quinoline moiety. Researchers should refer to the primary publication for specific reaction conditions, reagent details, and purification methods.

In Vitro c-Met Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the c-Met kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human c-Met kinase domain (e.g., from BPS Bioscience, Cat# 40255).[7]

-

Kinase substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich).

-

ATP solution.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]

-

This compound serially diluted in DMSO.

-

96-well white microplates.

-

Luminescent kinase assay kit (e.g., Kinase-Glo® MAX, Promega Cat# V6071).[7]

-

Plate reader capable of measuring luminescence.

Procedure:

-

Prepare a master mix of 1x Kinase Assay Buffer, ATP (at a concentration near the Km for c-Met), and the Poly(Glu, Tyr) substrate.

-

To each well of a 96-well plate, add 2.5 µL of the test compound (this compound) at various concentrations. Include "positive control" (DMSO vehicle) and "blank" (no enzyme) wells.

-

Add 10 µL of diluted c-Met kinase to the "positive control" and "test inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "blank" wells.

-

Initiate the kinase reaction by adding 12.5 µL of the master mix to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Allow the plate to equilibrate to room temperature.

-

Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10-30 minutes in the dark.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of c-Met Phosphorylation

This protocol is for assessing the ability of this compound to inhibit HGF-induced c-Met phosphorylation and downstream signaling in a cellular context.

Materials:

-

Cancer cell line with c-Met expression (e.g., EBC-1, U-87 MG).

-

Cell culture medium and supplements.

-

This compound.

-

Recombinant Human HGF.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) detection reagent.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 18-24 hours. Pre-treat cells with various concentrations of this compound for 2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.

-

Detection: Apply the ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., EBC-1, MKN-45).

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution).[9]

-

96-well tissue culture plates.

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serially diluted concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for evaluating c-Met inhibitors like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. webofproceedings.org [webofproceedings.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

C-MET-IN-12: A Potent and Selective Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical data and experimental insights required for their work.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 2426675-70-7 | [1] |

| Molecular Weight | 576.62 g/mol | [1] |

| Molecular Formula | C34H29FN4O4 | [1] |

| IC50 (c-Met) | 10.6 nM | [1][2] |

Mechanism of Action and Signaling Pathway

c-Met, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, motility, and morphogenesis.[3] Dysregulation of the c-Met signaling pathway is implicated in the progression, metastasis, and therapeutic resistance of numerous cancers.[4][5][6] this compound functions as a selective type II inhibitor of c-Met kinase, effectively blocking its enzymatic activity.[1][2]

The binding of the ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[6] This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and invasion.[6] this compound, by inhibiting the kinase activity of c-Met, prevents this downstream signaling cascade.

Below is a diagram illustrating the HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments involving c-Met inhibitors like this compound. Researchers should adapt these protocols to their specific cell lines and experimental conditions.

In Vitro Kinase Assay

This experiment aims to determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.

-

Materials: Recombinant human c-Met protein, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the recombinant c-Met enzyme, the peptide substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines that overexpress c-Met.

-

Materials: c-Met-overexpressing cancer cell line (e.g., Hs746T), appropriate cell culture medium, fetal bovine serum (FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Below is a workflow diagram for a typical cell-based proliferation assay.

References

c-Met-IN-12: A Technical Guide to its Mechanism of Action as a Type II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of c-Met-IN-12, a potent and selective type II inhibitor of the c-Met receptor tyrosine kinase. This document details its biochemical activity, cellular effects, and the structural basis for its inhibitory function, making it a valuable resource for researchers in oncology and drug discovery.

Introduction to c-Met and Its Role in Cancer

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is a key driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.

This compound: A Potent and Selective Type II Inhibitor

This compound (also referred to as compound 4r) is a novel, orally active N-substituted-3-phenyl-1,6-naphthyridinone derivative that potently and selectively inhibits c-Met kinase activity.[1] As a type II inhibitor, it possesses a distinct mechanism of action compared to type I inhibitors, which will be elaborated upon in the subsequent sections.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (c-Met) | 10.6 nM | Biochemical Kinase Assay | [1] |

| Compound | Kinase Target | Inhibition (%) @ 1 µM | Reference |

| This compound | VEGFR-2 | Not specified, but noted for high selectivity | [1] |

| Cabozantinib | VEGFR-2 | Not specified, but noted for lack of selectivity | [1] |

| Animal Model | Compound | Dose | Tumor Growth Inhibition | Reference |

| U-87MG Human Glioblastoma Xenograft | This compound | 45 mg/kg (Oral, Q.D.) | 93% | [1] |

Mechanism of Action: A Type II Inhibition Model

The inhibitory mechanism of this compound is characterized by its classification as a type II inhibitor. This mode of inhibition has significant implications for its binding characteristics and selectivity profile.

The "DFG-out" Conformation and the Activation Loop

Kinases exist in equilibrium between active and inactive conformations. A key regulatory element is the "DFG" (Asp-Phe-Gly) motif located at the beginning of the activation loop. In the active state ("DFG-in"), the aspartate residue coordinates magnesium, and the phenylalanine points into a hydrophobic pocket. In the inactive state ("DFG-out"), the phenylalanine vacates this pocket, and the entire activation loop undergoes a significant conformational change.

Type II inhibitors, such as this compound, selectively bind to and stabilize the inactive "DFG-out" conformation of the c-Met kinase. This prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.

Binding Interactions of this compound

While a specific co-crystal structure of this compound with the c-Met kinase domain is not publicly available, its binding mode can be inferred from its structural class and the known interactions of other type II c-Met inhibitors. Key interactions typically involve:

-

Hinge Region: Formation of hydrogen bonds with the kinase hinge region, a characteristic of most ATP-competitive inhibitors.

-

DFG Motif: Interaction with the altered conformation of the DFG motif in the "DFG-out" state.

-

Hydrophobic Pocket: The quinoline moiety of this compound likely extends into the allosteric hydrophobic pocket created by the "DFG-out" conformation, a hallmark of type II inhibitors. This interaction is crucial for their high affinity and selectivity.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway, which is inhibited by this compound.

Caption: The HGF/c-Met signaling cascade leading to cell proliferation, survival, and migration.

Type I vs. Type II Kinase Inhibition

The following diagram illustrates the fundamental difference between Type I and Type II kinase inhibitors.

Caption: Comparison of the binding modes of Type I and Type II kinase inhibitors.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a kinase inhibitor like this compound.

Caption: A streamlined workflow for the preclinical evaluation of a kinase inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the characterization of c-Met inhibitors.

In Vitro c-Met Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of this compound against c-Met kinase.

Materials:

-

c-Met, active (human, recombinant)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serial dilutions)

-

384-well microplates

Procedure:

-

Prepare a 2X solution of c-Met kinase in kinase buffer.

-

Prepare a 4X solution of this compound serial dilutions in kinase buffer.

-

Prepare a 4X solution of Eu-anti-GST antibody and Alexa Fluor™ 647-tracer in kinase buffer.

-

Add 5 µL of the 2X kinase solution to each well of a 384-well plate.

-

Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells.

-

Add 2.5 µL of the 4X antibody/tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition as a function of inhibitor concentration to determine the IC50 value.

Cellular Phospho-c-Met Western Blot Analysis

Objective: To assess the effect of this compound on c-Met phosphorylation in a cellular context.

Materials:

-

U-87MG (or other c-Met expressing) cells

-

Complete cell culture medium

-

HGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed U-87MG cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total c-Met antibody to confirm equal loading.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

U-87MG (or other cancer) cells

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization buffer (for MTT)

-

96-well plates

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Seed U-87MG cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and read the luminescence.

-

Calculate the percent cell viability relative to untreated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent and selective type II inhibitor of c-Met kinase with promising anti-tumor activity. Its mechanism of action, which involves stabilizing the inactive "DFG-out" conformation of the kinase, provides a basis for its selectivity and efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the development of c-Met targeted therapies. Further investigation into the detailed binding interactions and broader kinase selectivity profile of this compound will be valuable for its continued preclinical and potential clinical development.

References

c-Met-IN-12: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-12, also identified as compound 4r, is a potent and orally active type II inhibitor of the c-Met kinase.[1][2] The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a significant target for therapeutic intervention. This technical guide provides a detailed overview of the kinase selectivity profile of this compound, including its inhibitory activity against its primary target and key off-target kinases. It also outlines a representative experimental protocol for assessing kinase inhibition and visualizes the relevant signaling pathways.

Kinase Selectivity Profile of this compound

This compound demonstrates high potency against its primary target, the c-Met kinase, with a reported half-maximal inhibitory concentration (IC50) of 10.6 nM.[1][2] Beyond its on-target activity, this compound exhibits significant inhibitory effects on other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.

Quantitative Inhibition Data:

| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |

| c-Met | 10.6 | Not Reported |

| AXL | >1000 | >80% |

| Mer | >1000 | >80% |

| TYRO3 | >1000* | >80% |

Note: Specific IC50 values for AXL, Mer, and TYRO3 are not publicly available. The data indicates greater than 80% inhibition at a concentration of 1 µM.[1][2]

A comprehensive quantitative selectivity profile of this compound against a broader panel of kinases is not currently available in the public domain.

Experimental Protocols

The following is a representative biochemical kinase assay protocol for determining the IC50 values of kinase inhibitors like this compound. This protocol is based on established methodologies such as the ADP-Glo™ Kinase Assay.

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified protein kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., c-Met, AXL, Mer, TYRO3)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound or control (DMSO vehicle) to the appropriate wells of a 384-well plate.

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

-

Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for each specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways

c-Met and the TAM kinases (AXL, Mer, TYRO3) are receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades that regulate critical cellular processes such as proliferation, survival, and migration.

c-Met Signaling Pathway

dot

Caption: c-Met signaling pathway initiated by HGF binding.

TAM Kinase (AXL, Mer, TYRO3) Signaling Pathway

References

Unveiling the Kinase Inhibition Profile of c-Met-IN-12: A Technical Guide to its Effects on AXL, Mer, and TYRO3

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-12, a potent and selective type II inhibitor of the c-Met kinase, has emerged as a compound of interest in oncology research. Beyond its primary target, this compound has demonstrated significant inhibitory activity against the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. This technical guide provides an in-depth analysis of the effects of this compound on AXL, Mer, and TYRO3, presenting available quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of this and similar multi-targeted kinase inhibitors.

Data Presentation: Quantitative Inhibitory Activity of this compound

The inhibitory activity of this compound against its primary target, c-Met, and the TAM family kinases is summarized below. While specific IC50 values for AXL, Mer, and TYRO3 are not publicly available, the existing data indicates a high degree of inhibition at a concentration of 1 µM.

| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Reference |

| c-Met | 10.6 | >80% | [1] |

| AXL | Data Not Available | >80% | [1] |

| Mer | Data Not Available | >80% | [1] |

| TYRO3 | Data Not Available | >80% | [1] |

Note: The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. The percentage of inhibition at a specific concentration provides a qualitative measure of the compound's potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. As the specific experimental protocols for the kinase inhibition assays of this compound against AXL, Mer, and TYRO3 are not detailed in the available literature, a representative in vitro kinase inhibition assay protocol is provided below. This is followed by a standard protocol for a U-87MG xenograft model, which has been used to evaluate the in vivo efficacy of this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against a specific kinase.

1. Materials and Reagents:

-

Recombinant human kinases (c-Met, AXL, Mer, TYRO3)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well white assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

Add kinase assay buffer to all wells of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the kinase to all wells except the negative control wells.

-

Add the kinase-specific substrate to all wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

-

Adding ADP-Glo™ Reagent to deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.

-

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (negative control) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

U-87MG Human Glioblastoma Xenograft Model

This protocol outlines the in vivo evaluation of the antitumor efficacy of a c-Met inhibitor in a mouse model.

1. Cell Culture and Animal Model:

-

Cell Line: U-87MG human glioblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Animals: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

-

Harvest U-87MG cells during their logarithmic growth phase.

-

Resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel) at a concentration of approximately 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width^2) / 2.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose (e.g., 45 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle solution.

4. Efficacy Evaluation:

-

Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week) throughout the study.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.

-

Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) as a measure of the compound's efficacy.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of c-Met and the TAM family kinases.

References

In-Depth Technical Guide: c-Met-IN-12 Downstream Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Met, a receptor tyrosine kinase, is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is a known driver in various human cancers, making it a prime target for therapeutic intervention. c-Met-IN-12 has emerged as a potent and selective type II c-Met kinase inhibitor. This document provides a comprehensive technical overview of the downstream signaling pathway inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to c-Met Signaling

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of tyrosine residues within its kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/ERK, and signal transducer and activator of transcription (STAT) pathways. These pathways are central to regulating cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met axis can lead to uncontrolled cell growth and metastasis, hallmarks of cancer.

Mechanism of Action of this compound

This compound, also identified as compound 4r, is an orally active and selective type II inhibitor of c-Met kinase. It effectively suppresses the autophosphorylation of c-Met, thereby blocking the initiation of downstream signaling cascades. Its inhibitory action has been demonstrated in various cancer cell lines, leading to reduced cell viability and tumor growth.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| c-Met | 10.6 |

IC50: The half-maximal inhibitory concentration.

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| HT-29 | Colon Cancer | >10 |

| MKN-45 | Gastric Cancer | 0.045 |

| SNU-5 | Gastric Cancer | 0.12 |

| BGC-823 | Gastric Cancer | >10 |

| NCI-H460 | Lung Cancer | >10 |

GI50: The concentration causing 50% growth inhibition.

Table 3: In Vivo Antitumor Efficacy of this compound in U-87MG Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| Vehicle | - | - |

| This compound | 45 mg/kg, p.o., q.d. | 93 |

U-87MG: Human glioblastoma cell line. p.o.: oral administration. q.d.: once daily.

Inhibition of Downstream Signaling Pathways

This compound effectively suppresses the phosphorylation of key downstream effector proteins in the c-Met signaling cascade.

Western Blot Analysis

Western blot analyses in c-Met-dependent cancer cell lines, such as MKN-45, have demonstrated a dose-dependent inhibition of the phosphorylation of c-Met, AKT, and ERK by this compound.

Table 4: Inhibition of Downstream Signaling Molecules by this compound in MKN-45 Cells

| Target Protein | Concentration of this compound | Observed Effect |

| p-Met | Dose-dependent | Significant inhibition of phosphorylation |

| p-AKT | Dose-dependent | Significant inhibition of phosphorylation |

| p-ERK | Dose-dependent | Significant inhibition of phosphorylation |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: c-Met signaling pathway and inhibition by this compound.

Caption: Western blot experimental workflow.

Caption: In vivo xenograft study workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro c-Met Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.

-

Materials: Recombinant human c-Met kinase, ATP, kinase buffer, substrate (e.g., Poly (Glu, Tyr) 4:1), 96-well plates, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare a reaction mixture containing c-Met kinase, buffer, and substrate in each well of a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies ADP production.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Antiproliferative Assay (MTS Assay)

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Materials: Cancer cell lines (e.g., MKN-45, HT-29), culture medium, 96-well plates, this compound, and MTS reagent.

-

Procedure:

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the GI50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

Western Blotting

-

Objective: To detect the phosphorylation status of c-Met and its downstream signaling proteins.

-

Materials: Cancer cell lines, this compound, lysis buffer, primary antibodies (e.g., anti-p-Met, anti-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

In Vivo U-87MG Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Materials: U-87MG cells, immunodeficient mice (e.g., BALB/c nude mice), Matrigel, this compound, and a vehicle control.

-

Procedure:

-

Subcutaneously inject a suspension of U-87MG cells and Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., 45 mg/kg) or vehicle orally once daily.

-

Measure the tumor volume with calipers every day.

-

At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition percentage.

-

Conclusion

This compound is a potent and selective inhibitor of c-Met kinase with significant antitumor activity both in vitro and in vivo. Its mechanism of action involves the direct inhibition of c-Met autophosphorylation, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on c-Met targeted therapies, facilitating further investigation into the therapeutic potential of this compound and similar compounds.

c-Met-IN-12: A Potent Inhibitor of HGF-Induced c-Met Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of numerous cancers. Consequently, c-Met has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth overview of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor, with a specific focus on its role in blocking HGF-induced c-Met phosphorylation.

This compound, also identified as compound 4r, is an orally active small molecule inhibitor. It has demonstrated significant antitumor efficacy in preclinical models, including a U-87MG human glioblastoma xenograft model where it exhibited 93% tumor growth inhibition when administered orally at 45 mg/kg daily.[1]

Mechanism of Action: Inhibition of c-Met Kinase Activity

This compound exerts its therapeutic effect by directly targeting the enzymatic activity of the c-Met kinase. As a type II inhibitor, it binds to the inactive conformation of the kinase, preventing the conformational changes required for its activation. This mode of inhibition is highly selective and potent.

Quantitative Analysis of c-Met Inhibition

The inhibitory potency of this compound against the c-Met kinase has been quantified through in vitro kinase assays.

| Compound | Target | IC50 (nM) |

| This compound (compound 4r) | c-Met | 10.6 |

Table 1: In vitro inhibitory activity of this compound against c-Met kinase.[1]

The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The low nanomolar IC50 of this compound underscores its high potency as a c-Met inhibitor.

Blocking HGF-Induced c-Met Phosphorylation

The binding of HGF to the c-Met receptor triggers its dimerization and subsequent autophosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356). This phosphorylation event is the critical first step in the activation of downstream signaling pathways.

This compound effectively blocks this initial activation step by preventing the autophosphorylation of c-Met in response to HGF stimulation. While specific quantitative data on the percentage of inhibition of HGF-induced phosphorylation by this compound at various concentrations is not publicly available in the primary literature, the potent IC50 value against the kinase activity strongly suggests a direct and efficient blockade of this process. Studies on similar c-Met inhibitors demonstrate a dose-dependent reduction in phosphorylated c-Met levels upon treatment.

HGF/c-Met Signaling Pathway

The diagram below illustrates the HGF/c-Met signaling cascade and the point of intervention by this compound.

Caption: HGF/c-Met signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of c-Met inhibition. Below are representative protocols for key experiments.

In Vitro c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Workflow Diagram:

Caption: Workflow for an in vitro c-Met kinase assay.

Methodology:

-

Plate Preparation: Coat a 384-well low-volume plate with a solution of poly(Glu, Tyr)4:1 substrate.

-

Compound Addition: Add serial dilutions of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).

-

Enzyme Addition: Add a solution of recombinant human c-Met kinase to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin).

-

Signal Measurement: After a further incubation period at room temperature, read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of HGF-Induced c-Met Phosphorylation

This cell-based assay is used to assess the ability of this compound to inhibit the phosphorylation of c-Met in a cellular context upon stimulation with HGF.

Workflow Diagram:

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Methodology:

-

Cell Culture: Culture U-87 MG cells in appropriate media until they reach 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

HGF Stimulation: Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235), total c-Met, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cells that are dependent on c-Met signaling.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., U-87 MG) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation.

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Its ability to effectively block the initial HGF-induced autophosphorylation of the receptor translates into the inhibition of downstream signaling pathways that drive cancer cell proliferation, survival, and invasion. The robust preclinical data, including its low nanomolar IC50 value and significant in vivo antitumor activity, position this compound as a promising candidate for further development in the treatment of c-Met-driven malignancies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other c-Met inhibitors.

References

Preclinical In Vitro Profile of c-Met-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. c-Met-IN-12 is a potent and selective, orally active, type II inhibitor of c-Met kinase. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, presenting key data on its kinase inhibition, effects on cellular signaling, antiproliferative activity, and induction of apoptosis. Detailed experimental protocols are provided to enable replication and further investigation.

Mechanism of Action and Kinase Inhibition Profile

This compound is a type II kinase inhibitor, which stabilizes the "DFG-out" inactive conformation of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation.

Enzymatic Activity

The inhibitory activity of this compound against c-Met and other related kinases was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Kinase | IC50 (nM) | Inhibition Rate at 1 µM |

| c-Met | 10.6 | > 80% |

| AXL | Not specified | > 80% |

| Mer | Not specified | > 80% |

| TYRO3 | Not specified | > 80% |

| VEGFR-2 | >1000 | Not specified |

| Data compiled from publicly available information.[1] |

These data demonstrate that this compound is a potent inhibitor of c-Met kinase and also shows significant activity against the TAM family of receptor tyrosine kinases (Tyro3, AXL, Mer). Notably, it displays high selectivity against VEGFR-2, a key mediator of angiogenesis.

Effects on Cellular Signaling, Proliferation, and Apoptosis

The cellular activity of this compound was evaluated in various cancer cell lines to determine its effects on c-Met signaling, cell proliferation, and the induction of apoptosis.

Inhibition of c-Met Signaling Pathway

Western blot analysis is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation. Treatment with c-Met inhibitors is expected to decrease the phosphorylation of c-Met and its downstream effectors.

Specific Western blot data for this compound is not publicly available. The following represents expected outcomes based on its mechanism of action and data from other c-Met inhibitors.

Expected Outcome of Western Blot Analysis:

-

p-c-Met (phosphorylated c-Met): Significant decrease in a dose-dependent manner.

-

Total c-Met: No significant change.

-

p-Akt (phosphorylated Akt): Decrease, indicating inhibition of the PI3K/Akt survival pathway.

-

p-ERK (phosphorylated ERK): Decrease, indicating inhibition of the RAS/MEK/ERK proliferation pathway.

Antiproliferative Activity

The antiproliferative activity of this compound is typically assessed using a cell viability assay, such as the MTT assay, to determine the concentration at which it inhibits cell growth by 50% (GI50).

Specific antiproliferative data (GI50 values) for this compound against a panel of cancer cell lines is not publicly available.

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry-based assays are used to quantify the percentage of cells undergoing apoptosis (e.g., using Annexin V and propidium iodide staining) and to analyze the distribution of cells in different phases of the cell cycle.

Specific data on apoptosis induction and cell cycle effects of this compound is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of c-Met inhibitors.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (or other test compounds)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the recombinant c-Met kinase, the substrate peptide, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Western Blot Analysis

This technique is used to detect the levels and phosphorylation status of specific proteins in cell lysates.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Detect the signal using an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for a specified time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway, which is inhibited by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades including the PI3K/Akt and RAS/MEK/ERK pathways, which promote cell survival and proliferation, respectively.

References

The Pharmacodynamics of c-Met-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Core Pharmacodynamic Profile of this compound

This compound (also referred to as compound 4r) is an orally active small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][2][3] this compound has demonstrated significant anti-tumor efficacy in preclinical models.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Description |

| c-Met Kinase Inhibition (IC50) | 10.6 nM | The half-maximal inhibitory concentration against the c-Met kinase enzyme.[1] |

| Kinase Selectivity | >80% inhibition at 1 µM | High inhibitory activity against AXL, Mer, and TYRO3 kinases at a concentration of 1 µM.[1] |

| In Vivo Efficacy | 93% Tumor Growth Inhibition | In a U-87MG human glioblastoma xenograft model at a dose of 45 mg/kg, administered orally once daily for 21 days.[1][2] |

Signaling Pathway Inhibition

c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion. In many cancers, aberrant c-Met activation drives tumor growth and metastasis. This compound, as a type II inhibitor, is designed to bind to the inactive conformation of the c-Met kinase domain, preventing its activation and subsequent downstream signaling.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro c-Met Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.

Methodology:

-

Reagents: Recombinant human c-Met kinase domain, ATP, and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

-

Assay Buffer: A buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA is typically used.

-

Procedure: a. The c-Met enzyme is incubated with varying concentrations of this compound in the assay buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. c. The plate is incubated at 30°C for a defined period (e.g., 60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, or by using a phosphospecific antibody in an ELISA format.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human glioblastoma xenograft model.

Methodology:

-

Cell Line: U-87MG human glioblastoma cells.

-

Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old.

-

Tumor Implantation: a. U-87MG cells are harvested during their exponential growth phase. b. A suspension of cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

-

Treatment: a. When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. b. this compound is administered orally (p.o.) once daily (Q.D.) at a dose of 45 mg/kg for 21 consecutive days. The vehicle control group receives the formulation solution without the active compound.

-

Efficacy Assessment: a. Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2. b. Body weight and general health of the mice are monitored throughout the study.

-

Data Analysis: The tumor growth inhibition (TGI) percentage is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the pharmacodynamic characterization of a novel c-Met inhibitor like this compound.

References

Methodological & Application

Application Notes and Protocols for c-Met-IN-12 in a U-87MG Human Glioblastoma Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently overexpressed in GBM and are associated with tumor progression, invasion, and therapeutic resistance.[1][2] The HGF/c-Met signaling pathway activates downstream cascades, including RAS/MAPK, PI3K/AKT, and STAT, promoting cell proliferation, survival, and motility.[3][4] Consequently, targeting the c-Met pathway has emerged as a promising therapeutic strategy for GBM.

c-Met-IN-12 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a U-87MG human glioblastoma xenograft model, a widely used preclinical model for GBM research.[5][6] The protocols cover both subcutaneous and orthotopic xenograft models and include methods for drug formulation and administration, tumor monitoring, and endpoint analysis.

c-Met Signaling Pathway in Glioblastoma

The diagram below illustrates the canonical c-Met signaling pathway, which is often dysregulated in glioblastoma.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in a U-87MG xenograft model.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies of c-Met inhibitors in U-87MG xenograft models. Note that these data are for illustrative purposes and were obtained with inhibitors other than this compound, as specific data for this compound is not yet publicly available.

Table 1: Efficacy of c-Met Inhibitors on Subcutaneous U-87MG Xenograft Growth

| Compound | Dosage and Schedule | Vehicle | Tumor Growth Inhibition (%) | Reference |

| CE-355621 | Not Specified (IP) | Control Vehicle | Significant inhibition of 18F-FDG accumulation at day 3; tumor growth inhibition at day 7 | [1][7] |

| INC280 | 17.7 mg/kg, PO, qd | 0.25% methylcellulose, 0.05% Tween® 80 | Weakly dose-dependent inhibition | [8] |

| INC280 | 35.3 mg/kg, PO, qd | 0.25% methylcellulose, 0.05% Tween® 80 | Significant median growth inhibition (p < 0.001) | [8] |

| Anti-HGF mAb (L2G7) | 5 mg/kg, IP, every other day | Isotype mAb (5G8) | Robust antitumor response (p < 0.001) | [9] |

Table 2: Survival Outcomes in Orthotopic U-87MG Xenograft Models with c-Met Inhibition

| Treatment | Model | Outcome | Reference |

| U1/Ribozymes + γ-radiation | Intracranial U-87MG | 80% long-term survival (p < 0.0005) | [10] |

| MET-CAR T cells | Orthotopic U-87MG | Significantly prolonged survival time (p < 0.05) | [11] |

Experimental Protocols

Protocol 1: Subcutaneous U-87MG Xenograft Model

1. Cell Culture and Preparation:

-

Culture U-87MG cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Harvest cells at 80-90% confluency using trypsin-EDTA.

-

Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 5 x 10⁷ cells/mL.

2. Animal Husbandry:

-

Use 6-8 week old female athymic nude mice (e.g., BALB/c nude or NSG).

-

Acclimatize animals for at least one week before the experiment.

-

Maintain animals in a specific-pathogen-free facility with ad libitum access to food and water.

3. Tumor Implantation:

-

Anesthetize the mouse using isoflurane.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[12]

4. Tumor Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring the length and width with calipers twice weekly.

-

Calculate tumor volume using the formula: (width² x length) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).[12]

5. This compound Formulation and Administration:

-

Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween® 80 in sterile water.

-

This compound Formulation: Based on typical dosages for small molecule kinase inhibitors, a starting dose of 25-50 mg/kg can be evaluated. Suspend the appropriate amount of this compound in the vehicle by sonication.

-

Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily (qd).

6. Endpoint and Tissue Collection:

-

Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³).[8]

-

Euthanize mice by CO₂ asphyxiation followed by cervical dislocation.

-

Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for molecular analysis.

Protocol 2: Orthotopic U-87MG Xenograft Model

1. Cell Preparation:

-

For bioluminescence imaging, use U-87MG cells stably expressing luciferase (U-87MG-Luc).

-

Prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10⁸ cells/mL.

2. Stereotactic Intracranial Injection:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

-

Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) into the brain parenchyma.[13]

-

Seal the burr hole with bone wax and suture the scalp incision.

3. Tumor Growth Monitoring:

-

Monitor tumor growth non-invasively using bioluminescence imaging (BLI) once or twice weekly.

-

Administer D-luciferin (150 mg/kg, IP) and image the mice 10-15 minutes later using an in vivo imaging system.[6]

-

Quantify the bioluminescent signal (photons/second) as a measure of tumor burden.

4. Treatment and Endpoint:

-

Initiate treatment with this compound (formulated and administered as in Protocol 1) when a consistent bioluminescent signal is detected (typically 7-10 days post-implantation).[11][13]

-

Monitor animal health and body weight daily.

-

The primary endpoint is typically survival. Euthanize mice when they exhibit neurological symptoms or a predefined body weight loss.

-

Harvest brains for histological and immunohistochemical analysis to confirm tumor presence and evaluate treatment effects.

Protocol 3: Immunohistochemistry (IHC) for Phospho-c-Met

1. Tissue Processing:

-

Paraffin-embed formalin-fixed tumor tissues and cut 4-5 µm sections.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a protein block solution (e.g., serum from the secondary antibody host species).

-

Incubate sections with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

4. Analysis:

-

Dehydrate, clear, and mount the slides.

-

Image the slides and quantify the staining intensity and percentage of positive cells to assess the inhibition of c-Met phosphorylation in the treated group compared to the vehicle control.

Disclaimer

The provided protocols for this compound formulation and administration are representative examples based on common practices for small molecule kinase inhibitors in preclinical xenograft models. Researchers should perform dose-finding and tolerability studies to determine the optimal and safe dose of this compound for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

- 1. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-MET [stage.abbviescience.com]

- 5. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 7. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]